2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole)
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Overview
Description
2,2’-[1,1’-BIPHENYL]-4,4’-DIYLBIS-BENZO[D]THIAZOLE is a complex organic compound that features a biphenyl core with two benzo[d]thiazole groups attached at the 4,4’ positions. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,1’-BIPHENYL]-4,4’-DIYLBIS-BENZO[D]THIAZOLE typically involves the formation of the biphenyl core followed by the introduction of the benzo[d]thiazole groups. One common method involves the reaction of 4,4’-dibromobiphenyl with 2-aminothiophenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,1’-BIPHENYL]-4,4’-DIYLBIS-BENZO[D]THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like thiourea for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2,2’-[1,1’-BIPHENYL]-4,4’-DIYLBIS-BENZO[D]THIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2,2’-[1,1’-BIPHENYL]-4,4’-DIYLBIS-BENZO[D]THIAZOLE involves its interaction with various molecular targets and pathways. The thiazole rings in the compound can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
2,2’-[1,1’-BIPHENYL]-4,4’-DIYLBIS-BENZO[D]OXAZOLE: Similar structure but with oxazole rings instead of thiazole rings.
2,2’-[1,1’-BIPHENYL]-4,4’-DIYLBIS-BENZO[D]IMIDAZOLE: Contains imidazole rings instead of thiazole rings.
Uniqueness
2,2’-[1,1’-BIPHENYL]-4,4’-DIYLBIS-BENZO[D]THIAZOLE is unique due to the presence of thiazole rings, which impart distinct chemical and biological properties. The sulfur atom in the thiazole ring contributes to its reactivity and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
5153-66-2 |
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Molecular Formula |
C26H16N2S2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[4-[4-(1,3-benzothiazol-2-yl)phenyl]phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C26H16N2S2/c1-3-7-23-21(5-1)27-25(29-23)19-13-9-17(10-14-19)18-11-15-20(16-12-18)26-28-22-6-2-4-8-24(22)30-26/h1-16H |
InChI Key |
DQNJRRPFGUMJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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